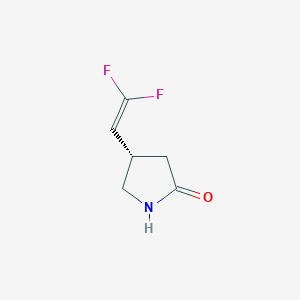
(S)-4-(2,2-difluoro-vinyl)-pyrrolidin-2-one
Cat. No. B8506321
M. Wt: 147.12 g/mol
InChI Key: KQXJEHBTFCCXGK-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822508B2
Procedure details


A solution of 4-(2,2-difluoroethenyl)pyrrolidin-2-one a1 (2.8 g, 18.77 mmol, 1 eq) and palladium on charcoal (10% Wt, 300 mg) in methanol (500 ml) is stirred overnight under an hydrogen atmosphere (40 psi) at room temperature. The reaction mixtured is filtered over celite and the solvent is removed under reduced pressure to afford 4-(2,2-difluoroethyl)pyrrolidin-2-one a11 which can be used in the next step without any further purification.



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:10])=[CH:3][CH:4]1[CH2:8][NH:7][C:6](=[O:9])[CH2:5]1>[Pd].CO>[F:1][CH:2]([F:10])[CH2:3][CH:4]1[CH2:8][NH:7][C:6](=[O:9])[CH2:5]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(=CC1CC(NC1)=O)F
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
mixtured is filtered over celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(CC1CC(NC1)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
